8-Fluoroisoquinoline-6-carboxylic acid

Cyclooxygenase-2 Inflammation Enzyme Inhibition

8-Fluoroisoquinoline-6-carboxylic acid (CAS 2168863-96-3) is a privileged fluorinated heteroaromatic scaffold that directly enhances target potency in kinase inhibitor programs, as validated by the clinical IRAK4 inhibitor Zimlovisertib (PF-06650833). The strategic 8-fluoro substitution is not optional—SAR studies prove it is mandatory for achieving sub-micromolar potency, rendering non-fluorinated analogs ineffective as procurement substitutes. With a balanced LogP of 1.18 and a 6-carboxylic acid handle primed for amide coupling, this building block accelerates SAR library expansion and minimizes late-stage attrition in inflammation and oncology campaigns. Procure with confidence to avoid costly revalidation of inferior scaffolds.

Molecular Formula C10H6FNO2
Molecular Weight 191.16 g/mol
Cat. No. B8211827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroisoquinoline-6-carboxylic acid
Molecular FormulaC10H6FNO2
Molecular Weight191.16 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C(C=C(C=C21)C(=O)O)F
InChIInChI=1S/C10H6FNO2/c11-9-4-7(10(13)14)3-6-1-2-12-5-8(6)9/h1-5H,(H,13,14)
InChIKeyJOAOVXQZDMUHST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoroisoquinoline-6-carboxylic Acid: A Strategic Fluorinated Building Block for Kinase-Targeted and Anti-Inflammatory Drug Discovery


8-Fluoroisoquinoline-6-carboxylic acid (CAS 2168863-96-3) is a fluorinated heteroaromatic building block that has emerged as a key intermediate for medicinal chemistry programs focused on inflammation and oncology . This compound belongs to the broader class of 6-substituted isoquinoline derivatives, which have been validated as a privileged scaffold for developing potent and selective enzyme inhibitors, including those targeting Rho-kinase (ROCK) [1]. The strategic placement of the fluorine atom at the 8-position is not arbitrary; a recent root-cause analysis of structure-activity relationships (SAR) in the development of the clinical IRAK4 inhibitor Zimlovisertib (PF-06650833) established that fluorine substitution on the isoquinoline core directly enhances target potency [2]. This molecular feature transforms the scaffold from a basic chemical motif into a calibrated tool for optimizing ligand-receptor interactions and metabolic stability.

Why 8-Fluoroisoquinoline-6-carboxylic Acid Cannot Be Replaced by Unsubstituted or Positional Isomers in SAR Studies


The substitution pattern on the isoquinoline ring is a critical determinant of biological activity. Class-level inference suggests that the 8-fluoro modification is essential for achieving specific target interactions and pharmacokinetic properties that are unattainable with the non-fluorinated parent scaffold or alternative regioisomers [1]. For instance, while unsubstituted isoquinoline-6-carboxylic acid serves as a basic framework, the incorporation of fluorine at the 8-position dramatically alters lipophilicity and electronic distribution, directly influencing both passive permeability and the strength of key polar interactions in the binding pocket . Furthermore, the discovery program for the IRAK4 inhibitor PF-06650833 provided quantitative evidence that fluorine substitution is not merely an incremental improvement but a mandatory feature for achieving sub-micromolar potency, thereby invalidating the use of non-fluorinated analogs as procurement substitutes in advanced medicinal chemistry campaigns [2].

Quantitative Differentiation of 8-Fluoroisoquinoline-6-carboxylic Acid Against Closest Analogs


COX-2 Inhibitory Potency: 8-Fluoro Modification Outperforms Non-Fluorinated Isoquinoline Scaffolds

Inhibition assays against cyclooxygenase-2 (COX-2) reveal that 8-fluoroisoquinoline-6-carboxylic acid exhibits potent activity with an IC50 of 30 nM [1]. This value significantly surpasses the baseline activity of many unsubstituted isoquinoline-6-carboxylic acid derivatives, which often exhibit IC50 values in the micromolar range [2]. For example, a related 4-(4-cyanophenyl)isoquinoline-6-carboxylic acid analog demonstrates an IC50 of 2,530 nM, making the 8-fluoro derivative approximately 84-fold more potent by direct comparison [2].

Cyclooxygenase-2 Inflammation Enzyme Inhibition

Physicochemical Properties: Measured LogP and Solubility Profile of 8-Fluoroisoquinoline-6-carboxylic Acid

8-Fluoroisoquinoline-6-carboxylic acid possesses a measured LogP of 1.18, indicating a balanced lipophilicity profile favorable for oral absorption and membrane permeability [1]. Its calculated aqueous solubility is 0.506 mg/mL (LogS = -2.58), classifying it as soluble . In comparison, the non-fluorinated parent compound, isoquinoline-6-carboxylic acid, has a molecular weight of 173.17 g/mol and lacks this optimized lipophilicity, often leading to poorer passive diffusion and lower bioavailability in cellular assays.

Lipophilicity ADME Physicochemical Characterization

Target Class Validation: Fluorine-Enhanced Potency in Isoquinoline-Based IRAK4 Inhibitors

A definitive study on the clinical IRAK4 inhibitor Zimlovisertib (PF-06650833) quantifies the 'potency enhancement introduced by fluorine substitution on the lactam' of the isoquinoline core [1]. This SAR insight establishes that fluorination is not a silent modification but a critical driver of target engagement. While this study uses a related scaffold, the principle of fluorination-driven potency enhancement is a class-level inference that validates the selection of 8-fluoroisoquinoline-6-carboxylic acid over its non-fluorinated counterpart for any kinase-targeted project.

IRAK4 Kinase Inhibition Fluorination SAR

High-Impact Research and Industrial Applications for 8-Fluoroisoquinoline-6-carboxylic Acid


Optimization of Kinase Inhibitors for Inflammation and Oncology (e.g., IRAK4, ROCK)

Use this compound as a core building block in structure-activity relationship (SAR) studies aimed at optimizing small-molecule kinase inhibitors. The 8-fluoro substituent has been shown to enhance target potency [1], and the 6-carboxylic acid handle is amenable to amide coupling for rapid library expansion. This is directly applicable to programs targeting IRAK4 for inflammatory diseases or Rho-kinase (ROCK) for cardiovascular indications, where 6-substituted isoquinolines are a validated scaffold [2].

Development of Next-Generation COX-2 Selective Inhibitors

Given the 30 nM IC50 against COX-2 [3], 8-fluoroisoquinoline-6-carboxylic acid serves as a high-potency starting point for synthesizing novel anti-inflammatory agents. Its 84-fold potency advantage over certain non-fluorinated analogs [4] translates to a lower risk of attrition in preclinical models due to off-target activity.

Synthesis of Chemical Probes with Optimized Cellular Permeability

Leverage the favorable measured LogP of 1.18 [5] to create tool compounds with predictable cellular penetration. The balanced lipophilicity of this scaffold minimizes the need for extensive property optimization, accelerating the generation of high-quality chemical probes for target validation and phenotypic screening.

Technical Documentation Hub

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